

# Chemical structure and properties of AMG 837 hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to AMG 837 Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AMG 837 hemicalcium** is a potent, orally bioavailable, and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] [3] Developed as a potential therapeutic agent for type 2 diabetes mellitus, its mechanism of action centers on the glucose-dependent potentiation of insulin secretion from pancreatic β-cells.[4][5][6] This document provides a comprehensive technical overview of **AMG 837 hemicalcium**, detailing its chemical structure, physicochemical properties, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

## **Chemical Structure and Physicochemical Properties**

AMG 837 is chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[2] It is often formulated as a hemicalcium salt for stability and handling.



| Property               | Value                                                                                   | Source  |
|------------------------|-----------------------------------------------------------------------------------------|---------|
| Chemical Name          | (S)-3-(4-((4'-<br>(trifluoromethyl)biphenyl-3-<br>yl)methoxy)phenyl)hex-4-ynoic<br>acid | [2]     |
| Hemicalcium Formula    | C26H20F3O3 · ½Ca                                                                        | [7][8]  |
| Hemicalcium M. Wt.     | 457.47 g/mol                                                                            | [7][8]  |
| CAS Number             | 1291087-14-3                                                                            | [8][9]  |
| Appearance             | Solid                                                                                   | [9]     |
| Solubility             | Soluble to 100 mM in DMSO                                                               | [8]     |
| Plasma Protein Binding | 98.7% (human plasma)                                                                    | [5][10] |

### **Mechanism of Action and Signaling Pathway**

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[5][6] The activation of GPR40 by agonists like AMG 837 is coupled to the Gαq class of G-proteins.[5][11] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3).[11] IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), a key second messenger that potentiates glucosestimulated insulin secretion (GSIS).[4][11][12] A critical feature of this mechanism is its glucose dependency, which reduces the risk of hypoglycemia compared to other secretagogues like sulfonylureas.[5][10]





Click to download full resolution via product page

Caption: GPR40 signaling pathway activated by AMG 837.



## In Vitro Pharmacological Profile

The potency and activity of AMG 837 have been characterized across various species and assay formats.

| Assay Type                       | Species/Cell Line           | Endpoint | Value (nM) |
|----------------------------------|-----------------------------|----------|------------|
| [35S]-GTPyS Binding              | A9 cells (human<br>GPR40)   | EC50     | 1.5 ± 0.1  |
| Inositol Phosphate Accumulation  | A9 cells (human<br>GPR40)   | EC50     | 7.8 ± 1.2  |
| Ca <sup>2+</sup> Flux (Aequorin) | CHO cells (human<br>GPR40)  | EC50     | 13.5       |
| Ca <sup>2+</sup> Flux (Aequorin) | CHO cells (mouse<br>GPR40)  | EC50     | 22.6 ± 1.8 |
| Ca <sup>2+</sup> Flux (Aequorin) | CHO cells (rat<br>GPR40)    | EC50     | 31.7 ± 1.8 |
| Ca <sup>2+</sup> Flux (Aequorin) | CHO cells (dog<br>GPR40)    | EC50     | 71.3 ± 5.8 |
| Ca <sup>2+</sup> Flux (Aequorin) | CHO cells (rhesus<br>GPR40) | EC50     | 30.6 ± 4.3 |
| Insulin Secretion                | Isolated mouse islets       | EC50     | 142 ± 20   |
| [ <sup>3</sup> H]AMG 837 Binding | Human FFA1<br>Receptor      | pIC50    | 8.13       |

Sources:[3][4][5][7][8][10][13][14]

The activity of AMG 837 is significantly attenuated in the presence of serum albumin, which is consistent with its high plasma protein binding.[5][10] In the presence of 100% human serum, the EC<sub>50</sub> in the GPR40 aequorin assay increased to  $2,140 \pm 310$  nM.[10][13]

# In Vivo Pharmacological Profile



Preclinical studies in rodent models demonstrated the efficacy of AMG 837 in improving glucose homeostasis.

| Species             | Model                        | Dosing                                     | Key Findings                                                                                                                                         |
|---------------------|------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sprague-Dawley Rats | Normal                       | 0.03-0.3 mg/kg (single<br>p.o.)            | Dose-dependent improvement in glucose tolerance and enhanced insulin secretion. Half-maximal dose for lowering post-prandial glucose was 0.05 mg/kg. |
| Zucker Fatty Rats   | Obese, Insulin-<br>Resistant | 0.03-0.3 mg/kg (daily<br>p.o. for 21 days) | Persistent improvement in glucose tolerance. On day 21, glucose AUC decreased by up to 25% (p<0.001) at 0.3 mg/kg.                                   |

#### Sources:[3][4][5][10][13][14]

| Pharmacokinetic<br>Parameter | Value  | Species | Dosing           |
|------------------------------|--------|---------|------------------|
| Oral Bioavailability (%F)    | 84%    | Rat     | 0.5 mg/kg (p.o.) |
| Cmax                         | 1.4 μΜ | Rat     | 0.5 mg/kg (p.o.) |

Sources:[3][5][14]

# **Experimental Protocols**

The characterization of AMG 837 involved a series of standardized in vitro and in vivo assays.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for AMG 837.

#### Foundational & Exploratory





5.1. GTPyS Binding Assay This assay measures the activation of G-proteins upon agonist binding to the receptor.[10]

- Membrane Preparation: Cell membranes are prepared from a cell line (e.g., A9) stably overexpressing human GPR40.[5][10]
- Incubation: Membranes are incubated with varying concentrations of AMG 837 in the presence of GDP and [35S]-GTPyS.
- Separation: Agonist-stimulated binding of [35S]-GTPγS to G-proteins is quantified. An antibody capture method can be used to isolate the Gαq subunit.[5][10]
- Detection: Radioactivity is measured using a scintillation counter to determine the amount of bound [35S]-GTPyS.
- Analysis: Data are plotted to generate a dose-response curve from which the EC<sub>50</sub> value is calculated.[10]
- 5.2. Intracellular Ca<sup>2+</sup> Flux Assay (Aequorin) This cell-based functional assay measures changes in intracellular calcium, a key second messenger in the GPR40 pathway.[4][5]
- Cell Culture: CHO cells are co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.[10] Aequorin is a Ca<sup>2+</sup>-sensitive bioluminescent reporter.
- Incubation: Cells are incubated with the luminophore coelenterazine.
- Stimulation: Varying concentrations of AMG 837 are added to the cells. Assays are typically run in the presence of a low concentration of human serum albumin (e.g., 0.01%) to minimize non-specific binding effects.[5][13]
- Detection: The resulting luminescence upon Ca<sup>2+</sup> binding to aequorin is measured with a luminometer.[10]
- Analysis: A dose-response curve is generated to determine the EC<sub>50</sub> value.[10]
- 5.3. Isolated Islet Insulin Secretion Assay This ex vivo assay assesses the direct effect of the compound on pancreatic islets, the primary physiological target.[4][10]



- Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion. To confirm GPR40-specific action, islets from GPR40 knockout mice are used as a negative control.[5][10]
- Pre-incubation: Islets are pre-incubated in a low-glucose buffer.
- Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM) containing various concentrations of AMG 837 (e.g., 1 nM to 10 μM).[3]
- Quantification: The amount of insulin secreted into the supernatant is measured, typically by ELISA.
- Analysis: The dose-dependent stimulation of insulin secretion is plotted to calculate the EC<sub>50</sub>
   value.[10]
- 5.4. In Vivo Glucose Tolerance Test (GTT) This in vivo model evaluates the compound's effect on glucose disposal in both normal and disease-model animals.[4]
- Animal Models: Sprague-Dawley rats (normal) or Zucker fatty rats (obese, insulin-resistant)
   are used.[5][10]
- Dosing: Animals are fasted overnight. AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes prior to the glucose challenge.[5]
- Glucose Challenge: A bolus of glucose is administered intraperitoneally (IPGTT) or orally (OGTT).
- Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-challenge.
- Analysis: Blood glucose and plasma insulin levels are measured. The area under the curve (AUC) for glucose is calculated to quantify the improvement in glucose tolerance.[10][13]

#### **Clinical Development and Outlook**

AMG 837 entered Phase 1 clinical trials.[1][15] However, in healthy volunteers, it did not demonstrate significant glucose-lowering or insulin-increasing effects.[15] The development of GPR40 agonists has faced challenges, including observations of liver toxicity with other



compounds in the class, such as TAK-875, which led to the termination of its Phase 3 trials.[1] [6] Despite these setbacks, the glucose-dependent mechanism of GPR40 agonism remains an attractive therapeutic concept for type 2 diabetes, and research into safer and more effective second-generation agonists is ongoing.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. AMG 837 hemicalcium | CymitQuimica [cymitquimica.com]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 14. AMG 837 hemicalcium-产品信息-Felix [felixbio.cn]



- 15. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Chemical structure and properties of AMG 837 hemicalcium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570486#chemical-structure-and-properties-of-amg-837-hemicalcium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com